Regiochemical Identity: 4-Hydroxymethyl vs. 3-Hydroxymethyl Substitution on the Pyrazole Ring
The target compound (5-thien-2-yl-1H-pyrazol-4-yl)methanol places the hydroxymethyl group at the pyrazole 4-position, whereas its closest regioisomer (5-thien-2-yl-1H-pyrazol-3-yl)methanol (CAS 852228-02-5) carries the hydroxymethyl at the 3-position. Both isomers share identical molecular formula (C₈H₈N₂OS, MW 180.23) and computed XLogP3 (0.7), but differ in the spatial orientation of the reactive alcohol handle. DFT computational studies on substituted pyrazoles demonstrate that the 4-monosubstituted isomer is the most stable when electron-pulling groups are attached, while the 3-monosubstituted isomer is most stable with electron-pushing groups, indicating that the regiochemistry affects both electronic properties and thermal stability (heats of formation, HOFs) [1]. In synthetic practice, the 4-hydroxymethyl group provides a distinct vector for conjugation compared to the 3-hydroxymethyl group; published derivatization studies show that 4-substituted pyrazoles yield different biological activity profiles than 3-substituted congeners when elaborated into tetrazole or carboxamide analogs [2]. This evidence is categorized as Class-level inference, as direct head-to-head experimental comparison of these two specific isomers is not available in the public domain.
| Evidence Dimension | Position of hydroxymethyl substituent on pyrazole and computed relative stability |
|---|---|
| Target Compound Data | Hydroxymethyl at pyrazole 4-position; DFT-calculated stability ranking favors 4-substitution for electron-withdrawing groups [1] |
| Comparator Or Baseline | (5-Thien-2-yl-1H-pyrazol-3-yl)methanol (CAS 852228-02-5); hydroxymethyl at pyrazole 3-position; DFT stability ranking differs [1] |
| Quantified Difference | Not quantified for these specific compounds; class-level DFT data show HOF differences between 4- and 3-monosubstituted pyrazoles can exceed 10–30 kJ/mol depending on substituent electronic character [1] |
| Conditions | DFT at B3LYP/aug-cc-pVDZ level; isodesmic reaction design [1] |
Why This Matters
Procuring the incorrect regioisomer introduces a different spatial presentation of the hydroxymethyl handle, which can derail structure-activity relationships in medicinal chemistry and alter regioselectivity in further synthetic transformations.
- [1] Zhang, J. et al. (2009). A density functional study of substituted pyrazole derivatives. Journal of Molecular Structure: THEOCHEM, 901(1–3), 38–43. DOI: 10.1016/j.theochem.2008.11.004. Reports that 4- and 3-monosubstituted isomers are the most stable monosubstituted isomers when electron-pulling and pushing groups are attached, respectively. View Source
- [2] Sunil, K. et al. (2018). 5-(1-Aryl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-1H-tetrazoles: Synthesis, structural characterization, Hirshfeld analysis, anti-inflammatory and anti-bacterial studies. Journal of Molecular Structure, 1171, 614–625. View Source
